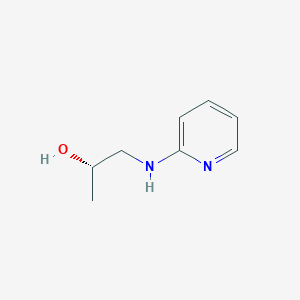

(S)-N-(2-pyridyl)-1-amino-2-propanol

Description

(S)-N-(2-Pyridyl)-1-amino-2-propanol is a chiral amino alcohol derivative characterized by a pyridyl group attached to the nitrogen of the amino functionality in the 1-position of 2-propanol. The pyridyl moiety enhances solubility in polar solvents and may contribute to metal-binding properties, making it relevant in catalysis or medicinal chemistry.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(2S)-1-(pyridin-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C8H12N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5,7,11H,6H2,1H3,(H,9,10)/t7-/m0/s1 |

InChI Key |

VJRVWEKZGGTVCI-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CNC1=CC=CC=N1)O |

Canonical SMILES |

CC(CNC1=CC=CC=N1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include pyridyl-substituted amino alcohols, protected amino alcohols, and heterocyclic derivatives. Their molecular features are summarized below:

Table 1: Structural and Molecular Properties

*Hypothetical value based on structural similarity to Compound A5.

Physicochemical and Functional Differences

- Solubility: Pyridyl-substituted compounds (e.g., (S)-N-(2-pyridyl)-1-amino-2-propanol) are polar and water-soluble, whereas Boc-protected analogs favor organic solvents .

- Stability: The Boc group in (S)-2-(Boc-amino)-1-propanol prevents oxidation but requires acidic deprotection , whereas thione derivatives (e.g., N-(2-Pyridyl)imidazolidine-2-thione) are stable at room temperature .

- Applications: Pyridyl-amino alcohols: Potential ligands in catalysis or intermediates in drug synthesis. Boc-protected derivatives: Used in peptide synthesis to prevent side reactions . Thione heterocycles: Studied for their electronic properties in materials science .

Table 3: Functional Comparison

Q & A

Q. What are the established synthetic routes for (S)-N-(2-pyridyl)-1-amino-2-propanol, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves:

- Starting material selection : Beta-(2-pyridyl)-alpha-alanine derivatives are common precursors, as described in Reference Example 4 .

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during alkylation or hydroxylation steps .

- Chiral resolution : Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, as demonstrated in analogous syntheses of (2S)-2-amino-3-phenyl-1-propanol .

- Yield optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (0°C to reflux) impacts reaction efficiency and minimizes racemization .

Q. What analytical techniques are critical for characterizing (S)-N-(2-pyridyl)-1-amino-2-propanol and resolving ambiguities in structural elucidation?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm pyridyl and propanol moieties. Coupling constants () help assign stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .

- X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis, as applied to structurally related ammonium bromides .

- Polarimetry : Optical rotation measurements verify enantiomeric excess (e.g., [α] values) .

Q. How does stereochemistry influence the physicochemical properties and reactivity of this compound?

- Hydrogen bonding : The (S)-configuration dictates intramolecular H-bonding between the amino and hydroxyl groups, affecting solubility and crystallization behavior .

- Reactivity in derivatization : Stereoselective acylation or sulfonylation reactions (e.g., with nitrobenzenesulfonyl groups) are sensitive to spatial arrangement, as seen in analogous amide syntheses .

- Chiral chromatography : Baseline separation of enantiomers requires chiral stationary phases (e.g., cellulose-based columns), critical for purity assessment .

Advanced Research Questions

Q. How can (S)-N-(2-pyridyl)-1-amino-2-propanol serve as a precursor for radiopharmaceuticals targeting neurological receptors?

- Radiolabeling strategies : Incorporate F or C isotopes via nucleophilic substitution or prosthetic group conjugation, as demonstrated in PET tracers like F-FCWAY .

- Receptor binding assays : Competitive binding studies against 5-HT or σ receptors using tritiated ligands to quantify affinity () .

- In vivo imaging : Optimize pharmacokinetics (e.g., blood-brain barrier penetration) through structural analogs with modified lipophilicity .

Q. What methodologies address contradictions in reported synthetic yields or stereochemical outcomes?

- Comparative reaction monitoring : Track intermediates via LC-MS to identify side reactions (e.g., epimerization) under varying conditions .

- Cross-validation with computational models : Density functional theory (DFT) calculations predict energy barriers for stereochemical inversion during synthesis .

- Reproducibility protocols : Standardize inert atmosphere (N/Ar) and moisture control to mitigate variability in sensitive steps (e.g., Grignard additions) .

Q. How can structural modifications of (S)-N-(2-pyridyl)-1-amino-2-propanol enhance its utility in asymmetric catalysis or enzyme inhibition?

- Derivatization approaches :

- Catalytic applications : Use as a chiral ligand in transition-metal complexes (e.g., Ru or Ir) for enantioselective hydrogenation, referencing analogous propanol-based catalysts .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities or polymorphic forms?

- LC-MS/MS : Quantify sub-1% impurities (e.g., diastereomers) with MRM (multiple reaction monitoring) modes .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity and polymorph stability under humidity-controlled conditions .

- Solid-state NMR : Differentiate amorphous vs. crystalline forms, critical for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.